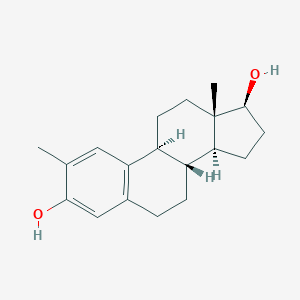![molecular formula C9H7NO B137820 1a,7b-Dihydrooxireno[2,3-f]quinoline CAS No. 130536-37-7](/img/structure/B137820.png)
1a,7b-Dihydrooxireno[2,3-f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1a,7b-Dihydrooxireno[2,3-f]quinoline is a heterocyclic compound that has recently gained attention in the field of medicinal chemistry. This compound exhibits unique properties that make it a promising candidate for drug development. In
作用機序
The mechanism of action of 1a,7b-Dihydrooxireno[2,3-f]quinoline is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and DNA polymerase. It also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Furthermore, 1a,7b-Dihydrooxireno[2,3-f]quinoline has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
1a,7b-Dihydrooxireno[2,3-f]quinoline has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits anti-angiogenic properties, which may contribute to its anti-cancer activity. Furthermore, 1a,7b-Dihydrooxireno[2,3-f]quinoline has been shown to reduce oxidative stress and inflammation, which may contribute to its anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One advantage of using 1a,7b-Dihydrooxireno[2,3-f]quinoline in lab experiments is its potent anti-cancer activity. It has been shown to exhibit activity against a variety of cancer cell lines, making it a promising candidate for drug development. However, one limitation of using 1a,7b-Dihydrooxireno[2,3-f]quinoline in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
将来の方向性
There are several future directions for research on 1a,7b-Dihydrooxireno[2,3-f]quinoline. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, future research could focus on developing more efficient and accessible synthesis methods for 1a,7b-Dihydrooxireno[2,3-f]quinoline.
合成法
The synthesis of 1a,7b-Dihydrooxireno[2,3-f]quinoline involves the condensation of 2-aminobenzaldehyde with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions that involve cyclization, reduction, and oxidation. This process yields 1a,7b-Dihydrooxireno[2,3-f]quinoline in high purity and yield.
科学的研究の応用
1a,7b-Dihydrooxireno[2,3-f]quinoline has several scientific research applications. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines. It also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, 1a,7b-Dihydrooxireno[2,3-f]quinoline has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
130536-37-7 |
|---|---|
製品名 |
1a,7b-Dihydrooxireno[2,3-f]quinoline |
分子式 |
C9H7NO |
分子量 |
145.16 g/mol |
IUPAC名 |
1a,7b-dihydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H |
InChIキー |
DUTMSHWTRSUNIF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
正規SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



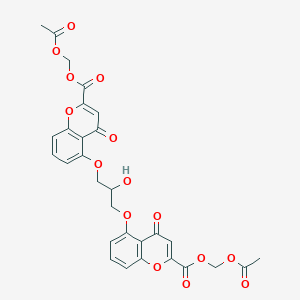

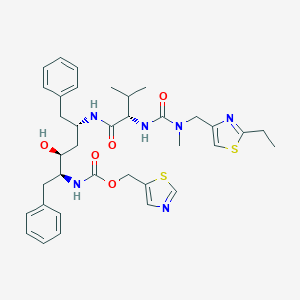

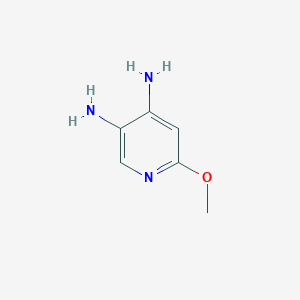

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)
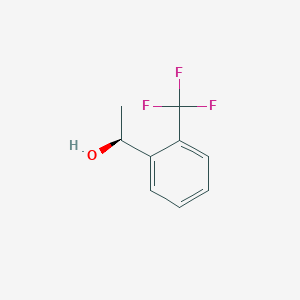
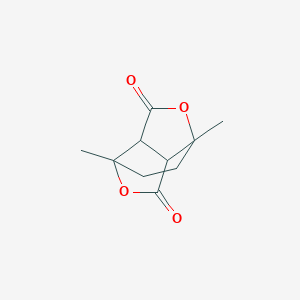
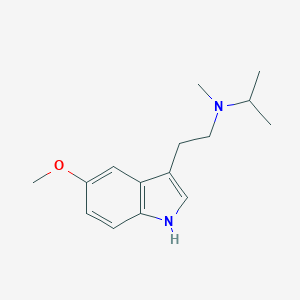
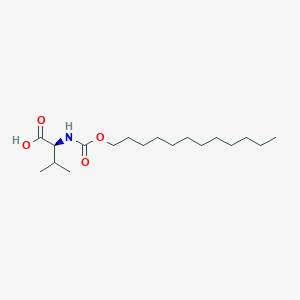
![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)
![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)
